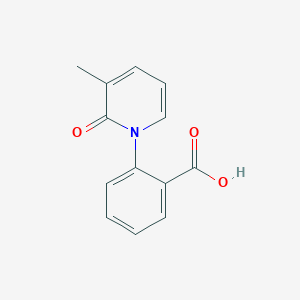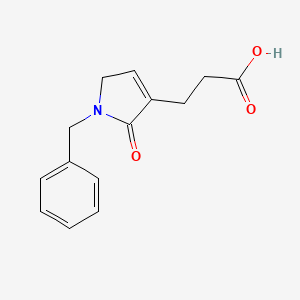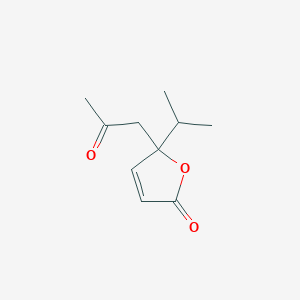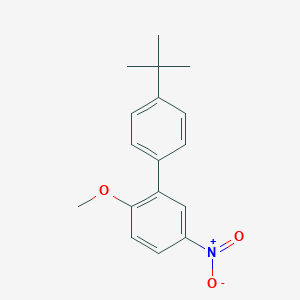![molecular formula C19H17N3O2 B12535736 Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-23-0](/img/structure/B12535736.png)
Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a 3-hydroxyphenylmethylamino group attached to a pyridine ring, making it a subject of interest in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 3-aminopyridine, followed by the introduction of a benzamide group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-Hydroxybenzamide: A hydroxylated derivative of benzamide.
3-Aminopyridine: A pyridine derivative with an amino group.
Uniqueness
Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propriétés
Numéro CAS |
821784-23-0 |
|---|---|
Formule moléculaire |
C19H17N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)15-5-2-4-14(8-15)16-9-17(12-21-11-16)22-10-13-3-1-6-18(23)7-13/h1-9,11-12,22-23H,10H2,(H2,20,24) |
Clé InChI |
ORVGYSWASPQPLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)

![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)




![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)


